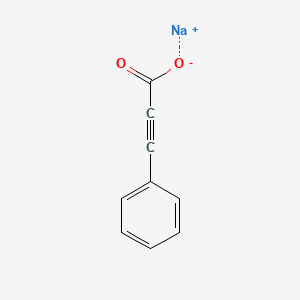
Sodium 3-phenylpropiolate
概要
説明
Sodium 3-phenylpropiolate is an organic compound with the molecular formula C9H7NaO2. It is a sodium salt of 3-phenylpropiolic acid and is known for its applications in organic synthesis and as a building block in the preparation of various chemical compounds. This compound is characterized by the presence of a phenyl group attached to a propiolate moiety, making it a versatile intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-phenylpropiolate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropiolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction can be represented as follows:
C9H7COOH+NaOH→C9H7COONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the copper-catalyzed coupling of benzyl halides with alkynoic acids under ligand-free conditions. This method is advantageous due to its high yield and the use of readily available starting materials .
化学反応の分析
Types of Reactions: Sodium 3-phenylpropiolate undergoes various chemical reactions, including:
Esterification: It can react with benzyl halides in the presence of a copper catalyst to form benzyl 3-phenylpropiolates.
Cyclization: It can undergo cyclization reactions to form coumarin derivatives when reacted with phenols or sulfinic acids.
Common Reagents and Conditions:
Copper Catalysts: Used in esterification reactions.
Sulfinic Acids or Sodium Sulfinates: Used in cyclization reactions to form sulfonylated products.
Oxidizing Agents: Such as potassium persulfate, used in various oxidative reactions.
Major Products:
Benzyl 3-phenylpropiolates: Formed through esterification.
Coumarin Derivatives: Formed through cyclization reactions.
科学的研究の応用
Sodium 3-phenylpropiolate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and coumarin derivatives.
Medicinal Chemistry: Coumarin derivatives synthesized from this compound have shown potential biological activities, including antibacterial and anti-inflammatory properties.
Material Science: It is used in the preparation of functional materials with specific properties, such as fluorescence and photostability.
作用機序
The mechanism of action of sodium 3-phenylpropiolate in its reactions involves the activation of the propiolate moiety, which can undergo nucleophilic or electrophilic attacks depending on the reaction conditions. In cyclization reactions, the propiolate group acts as an electrophile, facilitating the formation of cyclic structures. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reagents and catalysts used.
類似化合物との比較
Ethyl 3-phenylpropiolate: Similar in structure but with an ethyl ester group instead of a sodium salt.
Methyl 3-phenylpropiolate: Another ester derivative with a methyl group.
Phenylpropiolic Acid: The parent acid from which sodium 3-phenylpropiolate is derived.
Uniqueness: this compound is unique due to its ionic nature, which imparts different solubility and reactivity characteristics compared to its ester counterparts. Its sodium salt form makes it more soluble in water, facilitating its use in aqueous reactions and industrial processes.
特性
IUPAC Name |
sodium;3-phenylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFIFCNCXVKDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635517 | |
| Record name | Sodium 3-phenylprop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-23-2 | |
| Record name | Sodium 3-phenylprop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


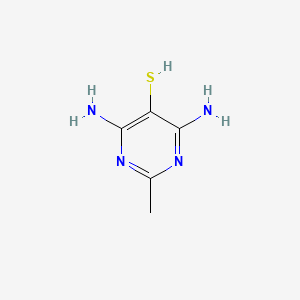
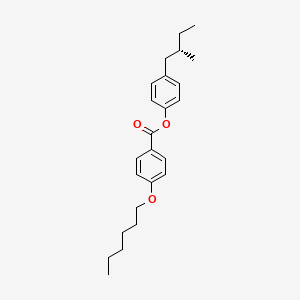
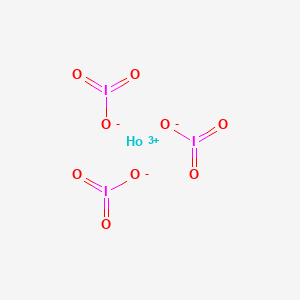
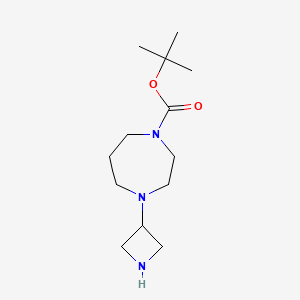
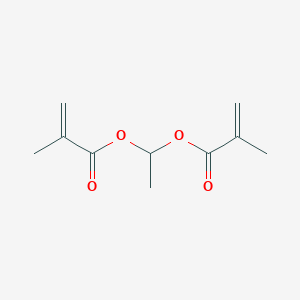
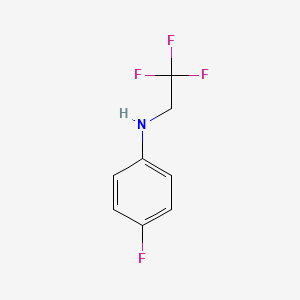
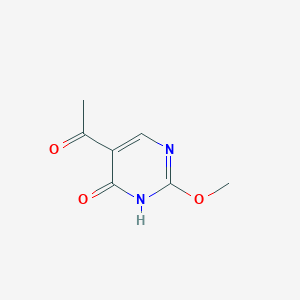
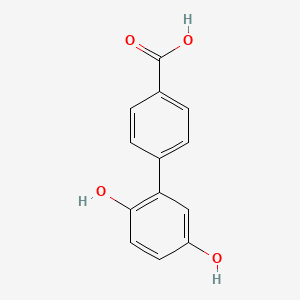
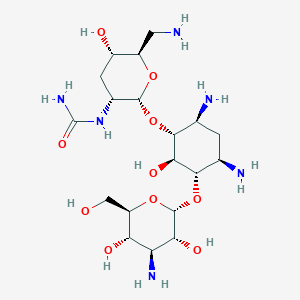
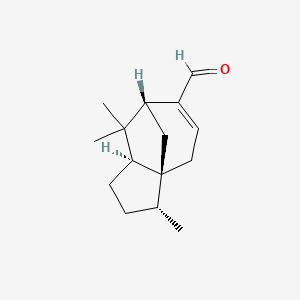
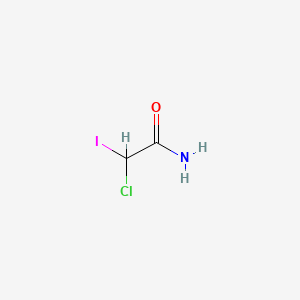

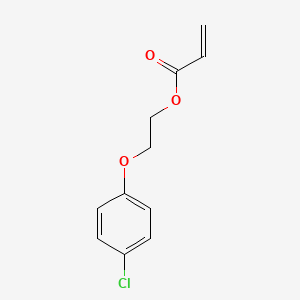
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)
